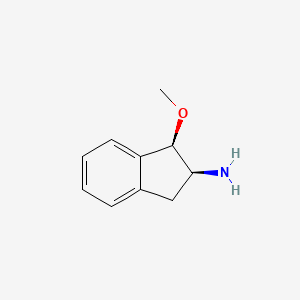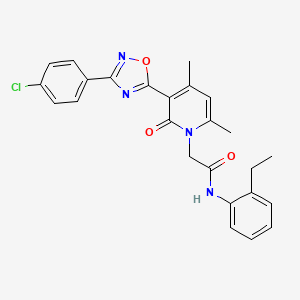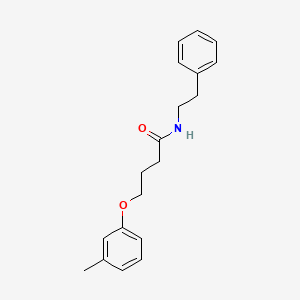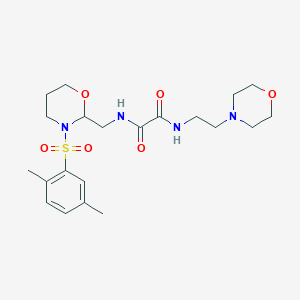![molecular formula C23H21N7O2 B2978737 N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide CAS No. 1251597-96-2](/img/structure/B2978737.png)
N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide” is a complex organic molecule. It has been found to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an indole ring, a pyrazole ring, and an oxadiazole ring. The exact structure can be determined using various spectroscopic techniques such as NMR, UV, IR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties can be determined using various analytical techniques such as NMR, UV, IR, and mass spectrometry .Applications De Recherche Scientifique
Antimycobacterial Activity
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the compound , has revealed significant antimycobacterial activity. These compounds, including those substituted with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, were synthesized and tested against Mycobacterium tuberculosis. They exhibited activities ranging from 0.5 to 16 times the potency of pyrazinamide, indicating their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anticancer Evaluation
Another area of application is in the development of anticancer agents. A novel series of compounds with structural features similar to N4-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide were synthesized and evaluated for their anticancer activity. These compounds demonstrated good to excellent anticancer activity against various human cancer cell lines, suggesting their potential as anticancer drugs. The study also involved cell cycle analysis and apoptosis investigation, indicating a comprehensive approach to evaluating their therapeutic potential (Hassan et al., 2021).
Antimicrobial and Antifungal Activities
Compounds bearing the 1,2,4-oxadiazole moiety have been explored for their antimicrobial and antifungal activities. These studies encompass the design, synthesis, and biological evaluation of novel heterocyclic compounds containing this functional group. The research has shown that these compounds possess varying degrees of activity against a range of bacterial and fungal strains, highlighting their potential in addressing infectious diseases (Gomha & Riyadh, 2011).
Nematocidal Evaluation
Explorations into the agrochemical applications of similar compounds have also been conducted, with some derivatives showing promising nematocidal activity. This indicates the potential of these compounds in agricultural pest management, specifically against nematodes that can cause significant crop damage (Zhao et al., 2017).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c1-14-19(22(31)25-10-8-17-12-26-20-6-4-3-5-18(17)20)13-27-30(14)21-11-16(7-9-24-21)23-28-15(2)29-32-23/h3-7,9,11-13,26H,8,10H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQPGMRWSWCEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2978670.png)
![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)